MAGE-3 (271-279)

Cancer Vaccine Tumor Immunology Epitope Presentation

Sourced for critical T-cell immunotherapy research, this MAGE-3 (271-279) nonapeptide is a directly validated, naturally processed tumor epitope. Its isolation from patient tissue confirms in vivo relevance, making it superior for monitoring antigen-specific CD8+ responses and generating high-avidity TCRs. Do not substitute with non-validated MAGE epitopes. Order for high-confidence ELISpot, tetramer, and adoptive cell therapy development.

Molecular Formula C53H79N13O10
Molecular Weight 1058.3 g/mol
CAS No. 160295-81-8
Cat. No. B550807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (271-279)
CAS160295-81-8
SynonymsMelanoma-associated antigen 3 (271-279);  MAGE-3 (271-279)
Molecular FormulaC53H79N13O10
Molecular Weight1058.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C53H79N13O10/c1-29(2)23-39(63-46(69)36(54)25-33-15-9-8-10-16-33)49(72)64-41(26-34-27-58-37-18-12-11-17-35(34)37)47(70)59-28-43(67)66-22-14-20-42(66)51(74)61-38(19-13-21-57-53(55)56)48(71)60-32(7)45(68)62-40(24-30(3)4)50(73)65-44(31(5)6)52(75)76/h8-12,15-18,27,29-32,36,38-42,44,58H,13-14,19-26,28,54H2,1-7H3,(H,59,70)(H,60,71)(H,61,74)(H,62,68)(H,63,69)(H,64,72)(H,65,73)(H,75,76)(H4,55,56,57)/t32-,36-,38-,39-,40-,41-,42-,44-/m0/s1
InChIKeyPQGCYSRGXCORLN-RJXLGPPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (271-279) Peptide: A Validated HLA-A2-Restricted Cancer Vaccine Epitope (CAS 160295-81-8)


MAGE-3 (271-279), also known as MAGE-A3 271-279, is a nonapeptide (sequence: FLWGPRALV) derived from the MAGE-3 melanoma-associated antigen. It is a validated, naturally processed and presented tumor antigen epitope restricted by the HLA-A*0201 molecule, a common human leukocyte antigen allele [1]. The compound is a critical tool in cancer immunology research, particularly for developing T-cell-based immunotherapies and monitoring antigen-specific immune responses [2]. Its identification from the MAGE-3 protein, a cancer/testis antigen (CTA) overexpressed in various malignancies but absent in most normal tissues, makes it a prime candidate for targeted anti-cancer strategies [3].

Why Generic Substitution of MAGE-3 (271-279) is Problematic: Differential Natural Processing and Presentation


Direct substitution of MAGE-3 (271-279) with other MAGE family epitopes or HLA-A2-restricted peptides is not scientifically valid. The therapeutic and research utility of an epitope is contingent not only on its ability to bind MHC but also on its natural processing and cell surface presentation at levels sufficient for T-cell recognition. Crucially, MAGE-3 (271-279) has been directly isolated and quantified from patient tumor tissue, confirming its in vivo relevance [1]. In contrast, other in-class peptides, such as the HLA-A1-restricted MAGE-3 (168-176) epitope, may be presented more efficiently in certain tumor types, underscoring that the expression profile of each epitope is distinct and not interchangeable [2]. This evidence establishes that each peptide must be individually validated for its specific application and cannot be assumed to behave as a functional equivalent.

Quantitative Evidence for MAGE-3 (271-279) (CAS 160295-81-8) Differentiation


Quantification of Naturally Processed MAGE-3 (271-279) in Human Tumor Tissue

MAGE-3 (271-279) has been definitively identified and quantified as a naturally processed peptide presented on the surface of hepatocellular carcinoma (HCC) cells. This direct in vivo evidence is a critical differentiator, as many tumor antigen epitopes are identified solely through in silico prediction or in vitro binding assays and lack confirmation of actual physiological presentation. Mass spectrometry analysis estimated the presentation at 38-39 copies per cell [1].

Cancer Vaccine Tumor Immunology Epitope Presentation

Induction of Tumor-Specific CTL Killing Despite Low Antigen Density

Cytotoxic T lymphocytes (CTLs) generated against MAGE-3 (271-279) using a specific phage delivery system were able to kill human MAGE-A3+ tumor cells, even those that naturally express a low amount of the peptide-HLA complex. These tumor cells were not recognized by CTLs generated via conventional stimulation methods [1].

T-cell Engineering Immunotherapy In Vitro Cytotoxicity

Differential In Vivo Presentation Relative to MAGE-3 (168-176) in Melanoma

A direct comparison study found that MAGE-3 (271-279) peptide 271-279 is presented at levels in melanoma cells that are too low to allow efficient recognition by specific CTLs, despite the presence of CTL precursors in patients. In contrast, the HLA-A1-restricted MAGE-3 (168-176) epitope, when expressed via transfection in HLA-A1+ melanoma lines, was efficiently recognized by its specific CTLs [1].

Melanoma Antigen Presentation CTL Recognition

Validated Research and Industrial Applications for MAGE-3 (271-279)


Monitoring CD8+ T-cell Responses in Cancer Immunotherapy Trials

MAGE-3 (271-279) is an optimal reagent for monitoring antigen-specific CD8+ T-cell responses in HLA-A2+ patients enrolled in cancer vaccine or immunotherapy clinical trials. Its natural presentation in tumors such as hepatocellular carcinoma and non-small cell lung cancer makes it a relevant and validated biomarker. The peptide can be used to produce MHC Class I tetramers or in ELISpot assays (e.g., IFN-γ release) to quantify the frequency and functionality of MAGE-3-specific T cells in patient peripheral blood [REFS-1, REFS-2]. This application is directly supported by evidence of its in vivo presentation and ability to elicit specific T-cell responses in patients [REFS-1, REFS-3].

Development of T-cell Receptor (TCR)-Engineered T-cell Therapies

This peptide is a cornerstone for generating high-avidity TCRs against MAGE-A3. It can be used to immunize HLA-A2 transgenic mice or to stimulate and expand specific T-cell clones in vitro from which TCR α and β chains can be cloned, sequenced, and used to engineer patient T cells for adoptive cell therapy [4]. This application is crucial for targeting MAGE-A3-expressing tumors, including non-melanoma epithelial cancers, and is supported by studies demonstrating the generation of functional TCRs against this specific epitope [4].

In Vitro Expansion of Tumor-Specific CTLs for Adoptive Transfer

MAGE-3 (271-279) is used to pulse dendritic cells or other antigen-presenting cells to prime and expand MAGE-3-specific CTLs ex vivo. This process is essential for generating sufficient numbers of tumor-reactive T cells for adoptive transfer immunotherapy. The use of optimized stimulation methods, such as those employing filamentous bacteriophage fd, has been shown to generate CTLs capable of recognizing and killing tumor cells with naturally low levels of the epitope [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGE-3 (271-279)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.